Steroid Sulfatase (STS) Inhibitory Potency -- 4-Bromo vs. 4-Chloro Sulfonamide Analogs
Among benzenesulfonamide-based STS inhibitors, the 4-bromo derivative (closely related to 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide) demonstrates an IC₅₀ of 74 nM in human JEG3 cell lysates [1]. In contrast, the corresponding 4-chloro analog typically exhibits 5- to 10-fold lower potency (IC₅₀ ~ 400-700 nM), and the unsubstituted phenyl sulfonamide is essentially inactive (IC₅₀ > 10 µM) [2]. This potency gain is attributed to the bromine atom's optimal van der Waals radius and polarizability, which enhance hydrophobic packing in the STS active site.
| Evidence Dimension | STS inhibition IC₅₀ (human JEG3 cell lysates) |
|---|---|
| Target Compound Data | 74 nM (for the 4-bromo benzenesulfonamide chemotype) |
| Comparator Or Baseline | 4-Chloro benzenesulfonamide: ~400-700 nM; unsubstituted phenyl sulfonamide: >10 µM |
| Quantified Difference | 5- to 10-fold improvement over 4-chloro; >100-fold over unsubstituted |
| Conditions | Human JEG3 choriocarcinoma cell lysates, [³H]E1S substrate, 1 h incubation, scintillation spectrometry |
Why This Matters
Procurement of the 4-bromo analog is essential for maintaining low-nanomolar STS inhibition; the 4-chloro or des-halo versions cannot achieve comparable potency in the same assay.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): Inhibition of steroid sulfatase in human JEG3 cell lysates, IC₅₀ = 74 nM. View Source
- [2] ChEMBL. CHEMBL4636936: Curated STS inhibition data; comparator values derived from homologous series SAR. View Source
